molecular formula C11H9BrO3 B6146064 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1339252-05-9

1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6146064
CAS No.: 1339252-05-9
M. Wt: 269.1
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Description

1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound that features a bromophenyl group attached to a cyclobutane ring with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid and ketone groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: Similar in structure but lacks the cyclobutane ring.

    1-(4-bromophenyl)-2-oxocyclobutane-1-carboxylic acid: Similar but with a different position of the ketone group.

    4-bromophenylcyclobutanone: Lacks the carboxylic acid group.

Uniqueness

1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the combination of its bromophenyl group, cyclobutane ring, carboxylic acid, and ketone functional groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

CAS No.

1339252-05-9

Molecular Formula

C11H9BrO3

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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